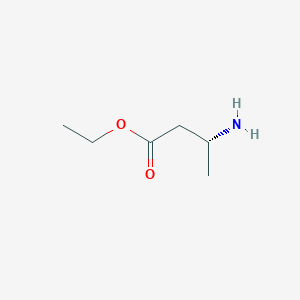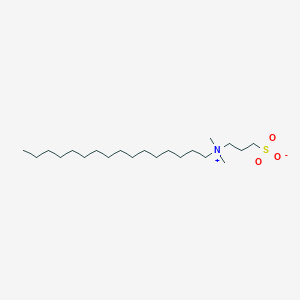![molecular formula C12H19NO2 B056816 4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol CAS No. 114020-48-3](/img/structure/B56816.png)
4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Isopropylamino-propyl)-pyrocatechol is an organic compound that belongs to the class of catecholamines Catecholamines are naturally occurring compounds that play a crucial role in the body’s response to stress and are involved in various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropylamino-propyl)-pyrocatechol typically involves the reaction of pyrocatechol with isopropylamine under specific conditions. One common method is the reductive amination of pyrocatechol using isopropylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Isopropylamino-propyl)-pyrocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce different amines or alcohols.
Scientific Research Applications
4-(2-Isopropylamino-propyl)-pyrocatechol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating certain neurological disorders.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Isopropylamino-propyl)-pyrocatechol involves its interaction with specific molecular targets in the body. It is believed to act on adrenergic receptors, which are involved in the body’s response to stress. The compound may also influence the release and reuptake of neurotransmitters, thereby affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Dopamine: A naturally occurring catecholamine that plays a key role in the brain’s reward system.
Norepinephrine: Another catecholamine involved in the body’s fight-or-flight response.
Uniqueness
4-(2-Isopropylamino-propyl)-pyrocatechol is unique due to its specific structure, which allows it to interact with adrenergic receptors in a distinct manner. This makes it a valuable compound for research into the mechanisms of neurotransmitter activity and potential therapeutic applications.
Properties
CAS No. |
114020-48-3 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[2-(propan-2-ylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-8(2)13-9(3)6-10-4-5-11(14)12(15)7-10/h4-5,7-9,13-15H,6H2,1-3H3 |
InChI Key |
XHZUCIJXFFYRHC-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)CC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(C)NC(C)CC1=CC(=C(C=C1)O)O |
Synonyms |
1,2-Benzenediol, 4-[2-[(1-methylethyl)amino]propyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B56760.png)


